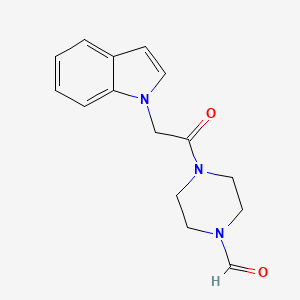![molecular formula C9H9N3O4S2 B14878567 N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine](/img/structure/B14878567.png)
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine is a chemical compound that belongs to the benzothiadiazole family. Benzothiadiazoles are known for their diverse applications in various fields, including organic electronics, medicinal chemistry, and materials science. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine typically involves the reaction of 7-methyl-2,1,3-benzothiadiazole with sulfonyl chloride, followed by the introduction of a glycine moiety. The reaction conditions often include the use of a base such as pyridine to neutralize the hydrochloric acid by-product. The overall reaction can be summarized as follows:
Step 1: 7-methyl-2,1,3-benzothiadiazole reacts with sulfonyl chloride in the presence of pyridine.
Step 2: The resulting sulfonylated intermediate is then reacted with glycine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzothiadiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives of the benzothiadiazole ring.
Scientific Research Applications
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mechanism of Action
The mechanism of action of N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or proteins, leading to the modulation of cellular processes. For example, it has been shown to induce apoptosis in cancer cells by inhibiting key enzymes involved in cell proliferation.
Comparison with Similar Compounds
N-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]glycine can be compared with other benzothiadiazole derivatives:
2,1,3-Benzothiadiazole: A simpler structure with applications in organic electronics and materials science.
4,7-Dibromo-2,1,3-benzothiadiazole: Used as a building block in the synthesis of larger molecules and conductive polymers.
N-(2,1,3-benzothiadiazol-4-yl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide: Investigated for its anticancer and antibacterial properties.
The uniqueness of this compound lies in its specific sulfonyl and glycine functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H9N3O4S2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
2-[(7-methyl-2,1,3-benzothiadiazol-4-yl)sulfonylamino]acetic acid |
InChI |
InChI=1S/C9H9N3O4S2/c1-5-2-3-6(9-8(5)11-17-12-9)18(15,16)10-4-7(13)14/h2-3,10H,4H2,1H3,(H,13,14) |
InChI Key |
MLMBKZSBMZUMBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C2=NSN=C12)S(=O)(=O)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


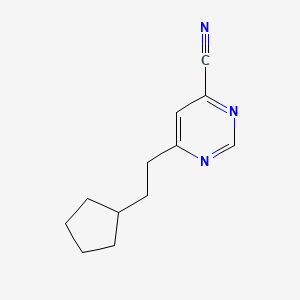
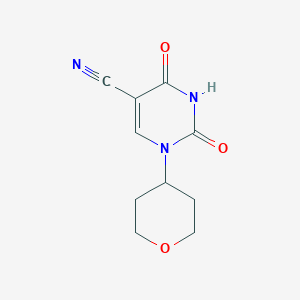
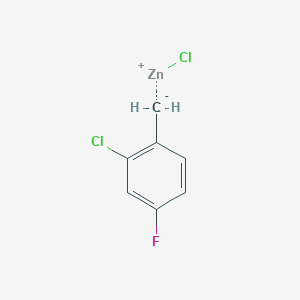


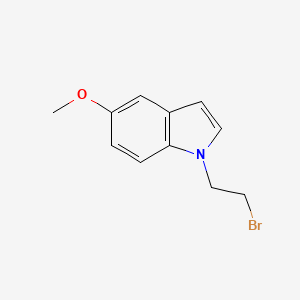
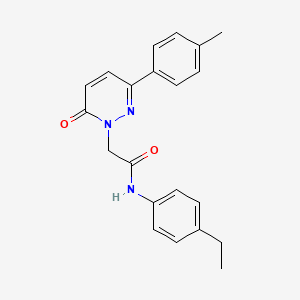



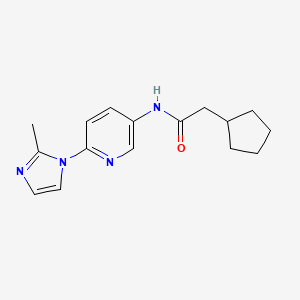

![2-[(Cyclopentyloxy)methyl]-4-fluorophenylZinc bromide](/img/structure/B14878570.png)
